2-n-Propyl-4-nitrophenyl isothiocyanate
Description
2-<i>n</i>-Propyl-4-nitrophenyl isothiocyanate is an organosulfur compound characterized by an isothiocyanate (-N=C=S) functional group attached to a substituted aromatic ring. The nitro group at the para position and the <i>n</i>-propyl substituent at the ortho position confer distinct electronic and steric properties to the molecule. Isothiocyanates are well-known for their reactivity with thiol (-SH) groups in proteins, enabling covalent modifications that influence biological pathways such as inflammation and immune signaling .
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
1-isothiocyanato-4-nitro-2-propylbenzene |
InChI |
InChI=1S/C10H10N2O2S/c1-2-3-8-6-9(12(13)14)4-5-10(8)11-7-15/h4-6H,2-3H2,1H3 |
InChI Key |
RKUTYEFCRYKKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Isothiocyanates
The biological and chemical properties of 2-<i>n</i>-Propyl-4-nitrophenyl isothiocyanate can be contextualized by comparing it to related isothiocyanates, focusing on substituent effects and functional outcomes:
Table 1: Comparative Analysis of Isothiocyanate Derivatives
Key Findings:
Substituent Effects on Reactivity: The para-nitro group in 2-<i>n</i>-Propyl-4-nitrophenyl isothiocyanate is strongly electron-withdrawing, enhancing the electrophilicity of the isothiocyanate group compared to unsubstituted phenyl isothiocyanate. This increases its reactivity with thiols, as demonstrated in studies of iberin, where methyl and allyl substituents similarly enhance TLR4 inhibition .
Steric Considerations: The ortho <i>n</i>-propyl group may reduce accessibility to hydrophobic binding pockets in proteins compared to smaller analogs like iberin. This could limit its efficacy in specific biological contexts despite high thiol reactivity.
Biological Specificity: Iberin’s selective inhibition of TLR4/2 (vs. other TLRs) highlights how substituent positioning influences target specificity.
Mechanistic Insights from Thiol Reactivity Studies
Evidence from iberin demonstrates that isothiocyanates inhibit TLR4 signaling by covalently modifying cysteine residues in TLR4’s extracellular domain. Pretreatment with thiol-containing compounds like dithiothreitol (DTT) or N-acetylcysteine abolished this inhibition, confirming the dependency on thiol reactivity . By analogy, 2-<i>n</i>-Propyl-4-nitrophenyl isothiocyanate likely shares this mechanism, but its nitro group may stabilize the thiocarbamate adduct formed after thiol reaction, prolonging its effects compared to aliphatic isothiocyanates.
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